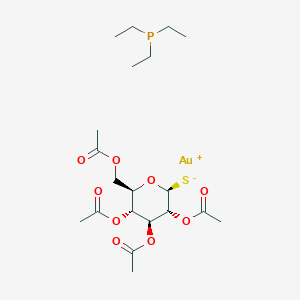

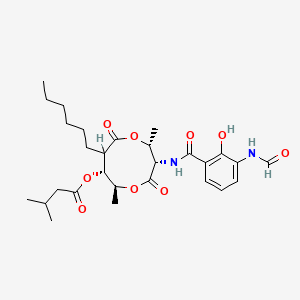

gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane

Descripción general

Descripción

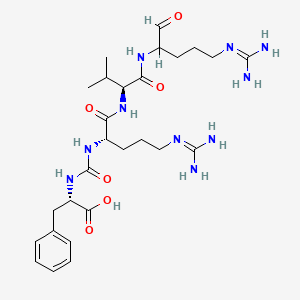

gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane is a gold-containing compound primarily used as an antirheumatic agent. It is known for its ability to suppress inflammation and stimulate cell-mediated immunity. This compound has been listed by the World Health Organization as a member of the antirheumatic agent category . It is used to treat active, progressive, or destructive forms of inflammatory arthritis, such as rheumatoid arthritis .

Mecanismo De Acción

Target of Action

Auranofin primarily targets the anti-oxidative system catalyzed by thioredoxin reductase (TrxR) . TrxR is an enzyme that protects the cell from oxidative stress and death in the cytoplasm and the mitochondria . It is over-expressed in many cancers as an adaptive mechanism for cancer cell proliferation, rendering it an attractive target for cancer therapy . Another target of Auranofin is UBA1 , which it enhances by facilitating ubiquitin trans-thioesterification to E2 ubiquitin-conjugating enzymes .

Mode of Action

Auranofin inhibits the activity of TrxR, leading to an increase in cellular oxidative stress and inducing apoptosis . It also inhibits phagocytosis and the release of antibodies and enzymes that play a role in cytotoxic reactions, suppressing the inflammatory response . Furthermore, Auranofin enhances UBA1 activity, facilitating ubiquitin charging to E2 and increasing the activities of several representative E3s .

Biochemical Pathways

Auranofin affects the thioredoxin system , a crucial component of the cellular antioxidant defense system . By inhibiting TrxR, Auranofin dysregulates the intracellular redox state, causing increased intracellular reactive oxygen species levels, and stimulates cellular demise . An alternate mechanism of action of Auranofin is to mimic proteasomal inhibition by blocking the ubiquitin–proteasome system (UPS), which is critically important in cancer cells to prevent cell death .

Pharmacokinetics

Auranofin is orally administered and only 20 to 30% of an orally administered dose of Auranofin is absorbed . It is highly bound to blood cells and plasma proteins . The terminal half-life of gold from Auranofin is 1.2-1.8 days in rat blood and plasma, and 19.5 days in dogs . Most of an absorbed dose of Auranofin is excreted in the urine .

Result of Action

Auranofin directly induces tumor death by modulating the cellular redox system in tumor cells . It also remodels the tumor immunosuppressive microenvironment by specifically inhibiting PKCι expression . Furthermore, Auranofin suppresses the immune response via the inhibition of antibody-dependent complement lysis and chemotaxis, or migration of monocytes in the bloodstream to phagocytose the arthritic cells .

Action Environment

The action of Auranofin can be influenced by environmental factors. For instance, the presence of reactive oxygen species (ROS) in the cellular environment can enhance the pro-oxidative action of Auranofin . Additionally, the efficacy of Auranofin can be affected by the presence of other compounds in the environment, such as platinating agents and immune checkpoint inhibitors .

Métodos De Preparación

gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane is synthesized through a reaction involving a 2,3,4,6-tetra-O-acetylglucopyranosyl thioether or thioester with a tertiary phosphine gold ester or sulfide . The process can be illustrated as follows:

Starting Material: 2,3,4,6-tetra-O-acetylglucopyranosyl thioether or thioester.

Reaction: This starting material reacts with a tertiary phosphine gold ester or sulfide.

Product: The reaction yields this compound.

The industrial production of this compound involves similar synthetic routes, ensuring the compound’s purity and efficacy for medical use .

Análisis De Reacciones Químicas

gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane undergoes various chemical reactions, including:

Ligand Exchange Reactions: In vivo, this compound undergoes ligand exchange reactions to generate reactive metabolites.

Binding with Thiols: This compound reacts with thiol groups, forming adducts with glutathione and human serum albumin.

Common reagents used in these reactions include thiol ligands and disulfides. The major products formed are thiol adducts and phosphine oxide .

Aplicaciones Científicas De Investigación

gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane has a wide range of scientific research applications:

Comparación Con Compuestos Similares

gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane is unique among gold-based compounds due to its oral administration and specific molecular structure. Similar compounds include:

Gold Sodium Thiomalate: An injectable gold compound used for rheumatoid arthritis but with more severe side effects compared to this compound.

Gold Thioglucose: Another injectable gold compound with similar uses but less favorable safety profile.

This compound Analogs: Modified versions of this compound, such as those with different phosphine ligands, are being explored for enhanced anticancer activity.

This compound stands out due to its balance of efficacy and safety, making it a valuable compound in both clinical and research settings .

Propiedades

Número CAS |

34031-32-8 |

|---|---|

Fórmula molecular |

C20H34AuO9PS |

Peso molecular |

678.5 g/mol |

Nombre IUPAC |

gold(1+);(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane |

InChI |

InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/q;;+1/p-1/t10-,11-,12+,13-,14+;;/m1../s1 |

Clave InChI |

AUJRCFUBUPVWSZ-XTZHGVARSA-M |

SMILES |

CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+] |

SMILES isomérico |

CCP(CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+] |

SMILES canónico |

CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+] |

Apariencia |

Solid powder |

Color/Form |

White crystalline powder |

melting_point |

110-111 112-115 °C |

Key on ui other cas no. |

34031-32-8 |

Descripción física |

Solid |

Pictogramas |

Acute Toxic; Health Hazard |

Pureza |

>95% (or refer to the Certificate of Analysis) |

Vida útil |

Auranofin powder darkens slightly when exposed to strong light and also to some extent when stored at a temperature of 60 °C or warmer; the darkening indicates a small degree of chemical degradation, but the effect on biologic activity is not known. |

Solubilidad |

Insoluble in water 1.51e-01 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Auranofin; SKF-39162; SKF-D-39162; SKF 39162; SKF D 39162; SKFD-39162; SKFD39162; Ridaura; NSC 321521, Ridauragold thiol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of auranofin?

A1: Auranofin primarily targets thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox homeostasis. [, ]

Q2: How does auranofin interact with thioredoxin reductase (TrxR)?

A2: Auranofin inhibits TrxR by binding to its active site, specifically the selenocysteine residue. This binding disrupts the enzyme's ability to reduce thioredoxin (Trx), leading to an accumulation of oxidized Trx and disruption of cellular redox balance. [, ]

Q3: What are the downstream consequences of thioredoxin reductase (TrxR) inhibition by auranofin?

A3: Inhibition of TrxR by auranofin leads to several downstream effects:

- Increased oxidative stress: Auranofin decreases the reducing capacity of cells, increasing susceptibility to reactive oxygen species (ROS). []

- Apoptosis: Elevated ROS levels can trigger apoptotic pathways in cancer cells, contributing to auranofin's anticancer activity. [, , ]

- Inhibition of NF-κB signaling: Auranofin can suppress the activation of the pro-inflammatory transcription factor NF-κB, contributing to its anti-inflammatory effects. [, ]

- Disruption of thiol homeostasis: Auranofin can directly interact with cysteine thiols in proteins, forming S-Au-S bridges that mimic disulfide bonds. This interaction further disrupts cellular redox balance and protein function. []

Q4: Does auranofin exert its effects solely through TrxR inhibition?

A4: While TrxR is a major target, research suggests auranofin may also interact with other cellular targets. For example, it has been shown to induce VEGFR3 degradation via a lysosome-dependent pathway. []

Q5: What is the molecular formula and weight of auranofin?

A5: Auranofin has a molecular formula of C20H34AuO9PS and a molecular weight of 678.57 g/mol. []

Q6: Are there different polymorphic forms of auranofin?

A6: Research has identified polymorphic forms of auranofin with varying melting points (e.g., 112–114°C, 118–120°C). These forms have identical molecular structures but differ in their crystal structures, as confirmed by X-ray diffraction. []

Q7: How does the recrystallization process influence auranofin's properties?

A7: The rate of recrystallization, rather than the solvent used, primarily influences the morphology and melting point of auranofin. Slow recrystallization tends to yield different polymorphic forms than rapid recrystallization. []

Q8: What challenges are associated with auranofin's formulation and delivery?

A8: Auranofin exhibits low solubility in aqueous solutions, limiting its bioavailability and posing challenges for formulation development. []

Q9: What strategies can improve auranofin's solubility and bioavailability?

A9: Nanoparticle-based delivery systems show promise in enhancing auranofin's solubility and bioavailability. For instance, auranofin-loaded chitosan nanoparticles demonstrated improved efficacy against triple-negative breast cancer compared to free auranofin. []

Q10: How is auranofin absorbed and distributed in the body?

A10: Following oral administration, only 15–33% of auranofin is absorbed. It exhibits high protein binding in plasma, primarily to albumin. A significant fraction of absorbed gold is associated with red blood cells. [, ]

Q11: How is auranofin metabolized and excreted?

A11: Auranofin is primarily excreted in feces (73–100%), with minimal urinary excretion. Its plasma half-life is relatively long, around 3 weeks. [, ]

Q12: How does the pharmacokinetic profile of auranofin compare to injectable gold compounds?

A12: Auranofin results in lower blood and tissue gold levels compared to injectable gold compounds due to lower absorption and different distribution kinetics. It also exhibits a longer half-life. [, ]

Q13: Has auranofin demonstrated efficacy in in vivo models of disease?

A13: Yes, auranofin has shown efficacy in various in vivo models, including:

- Cancer: Auranofin inhibited tumor growth in mouse models of breast cancer, colon cancer, and pancreatic cancer. [, , ]

- Infections: Auranofin demonstrated efficacy against Toxoplasma gondii in a chicken embryo model. []

- Inflammatory diseases: Auranofin reduced paw edema and other inflammatory responses in rodent models of arthritis. []

Q14: Are there any known long-term toxicity concerns with auranofin?

A14: Long-term toxicity data on auranofin is limited, as its use for rheumatoid arthritis has decreased with the availability of newer medications. Further research is needed to fully understand its long-term safety profile.

Q15: Have any resistance mechanisms to auranofin been identified?

A15: While auranofin demonstrates activity against some multidrug-resistant bacteria, resistance mechanisms have been reported. Further research is needed to fully elucidate these mechanisms and develop strategies to mitigate resistance development. []

Q16: Are there any alternatives or substitutes for auranofin?

A16: Several gold(I) complexes and other TrxR inhibitors are being investigated as potential alternatives to auranofin. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

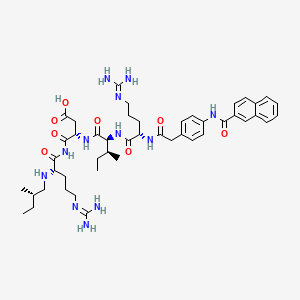

![(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol](/img/structure/B1666057.png)